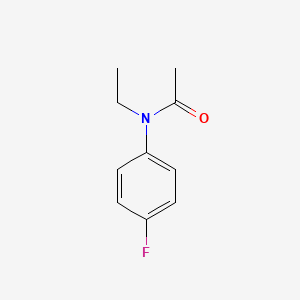

Acetamide,N-ethyl-N-(4-fluorophenyl)-

Description

Contextualization within the Acetamide (B32628) Class of Compounds

The foundational structure of N-ethyl-N-(4-fluorophenyl)acetamide is derived from acetamide (systematic name: ethanamide), the simplest amide obtained from acetic acid and ammonia. t3db.cawikipedia.org Acetamides are a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom and a methyl group. extramarks.com In its pure form, acetamide is a white, crystalline solid. t3db.ca This class of compounds is widely utilized in the chemical industry, primarily as industrial solvents and plasticizers. wikipedia.orgextramarks.comcollegedunia.com

The acetamide functional group is a cornerstone in organic synthesis and medicinal chemistry. It is a primary carboxylic acid amide, a group of compounds with the general structure RC(=O)NH2. t3db.ca The presence of the amide bond, similar to the essential bond found between amino acids in proteins, makes it a recurring motif in biologically active molecules. wikipedia.org The parent compound, acetamide, can be produced through various methods, including the dehydration of ammonium acetate (B1210297). wikipedia.orgcollegedunia.com The versatility of the acetamide scaffold allows for substitutions at the nitrogen atom, leading to a vast library of N-substituted acetamides with diverse chemical properties and applications.

Significance of the Fluorophenyl Moiety in Chemical Design

The strategic incorporation of fluorine atoms into organic molecules is a prominent trend in modern drug design and materials science. nbinno.com The presence of a 4-fluorophenyl group in N-ethyl-N-(4-fluorophenyl)acetamide is particularly significant due to the unique properties of the fluorine atom. Fluorine is the most electronegative element, yet its atomic size is small enough to act as a mimic for hydrogen in some biological contexts, albeit with profoundly different electronic effects. nbinno.com

Key advantages of introducing fluorine into a molecular structure include:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance a molecule's resistance to metabolic degradation, potentially leading to a longer biological half-life. nbinno.com

Physicochemical Properties : Fluorine substitution can significantly alter a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. nbinno.comtandfonline.com

Binding Affinity : The highly electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups and create favorable interactions with biological targets, thereby enhancing binding affinity. tandfonline.com

Overview of N-substituted Phenylacetamides in Academic Literature

The broader class of N-substituted phenylacetamides has been the subject of extensive academic research due to their wide range of biological activities. These compounds serve as versatile scaffolds for developing new therapeutic agents. Academic literature reports that derivatives of this class have been investigated for numerous applications, including as:

Anticancer Agents : Phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov

Protease Inhibitors : Certain substituted phenylacetamides have been identified as inhibitors of proteases, a class of enzymes involved in numerous disease processes. nih.gov

Analgesic Agents : Research has described the synthesis of N-(substituted phenyl)-N-(substituted)acetamide derivatives as potent agents for pain relief. nih.gov

Antimicrobial and Antibacterial Agents : Studies have explored N-phenylacetamide derivatives containing other heterocyclic moieties, such as 4-arylthiazole, which have demonstrated promising antibacterial activity. mdpi.com

Anti-inflammatory and Anticonvulsant Agents : The acetamide structure is a core component in molecules developed for their anti-inflammatory and anti-convulsant properties. researchgate.net

The alkylation of N-substituted phenylacetamides has also been a subject of study to understand their reactivity and to synthesize new derivatives under various reaction conditions. researchgate.net This body of research highlights the chemical tractability and pharmacological potential of the N-substituted phenylacetamide framework.

Scope of Academic Research on N-ethyl-N-(4-fluorophenyl)acetamide and its Analogs

Direct academic research focusing exclusively on N-ethyl-N-(4-fluorophenyl)acetamide is specific, with its properties cataloged in chemical databases. The compound is identified by its CAS number, 388078-36-2. chem960.com Its computed chemical and physical properties provide a baseline for its characterization. chem960.com

| Property | Value |

|---|---|

| Molecular Formula | C10H12FNO |

| Exact Mass | 181.09036 |

| Monoisotopic Mass | 181.090292168 g/mol |

| Heavy Atom Count | 13 |

| Complexity | 176 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 20.3 Ų |

| XLogP3 | 1.7 |

Research into analogs of N-ethyl-N-(4-fluorophenyl)acetamide provides insight into the structure-activity relationships of this chemical family. For instance, the compound 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) was synthesized as part of a series of novel ligands for the translocator protein (TSPO), a target for imaging and therapy in neuroinflammation. mdpi.com Another related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, has been synthesized and its crystal structure analyzed, noting its relationship to the herbicide flufenacet. nih.gov The synthesis of various N-(4-fluorophenyl)acetamide derivatives has been documented in the literature, often as intermediates or as part of larger libraries of compounds being tested for biological activity. rsc.org These studies collectively demonstrate the utility of the N-ethyl-N-(4-fluorophenyl)acetamide scaffold and its analogs as platforms for discovering new molecules with specific functional properties in medicinal and agricultural chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

N-ethyl-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C10H12FNO/c1-3-12(8(2)13)10-6-4-9(11)5-7-10/h4-7H,3H2,1-2H3 |

InChI Key |

BOLCCBVSSKOAKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=C(C=C1)F)C(=O)C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of N Ethyl N 4 Fluorophenyl Acetamide

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

Further research and publication in the field of analytical chemistry are required to provide the necessary data for a thorough discussion and analysis as per the requested article structure.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by inducing their fragmentation and analyzing the resulting product ions. nih.gov While specific MS/MS studies for N-ethyl-N-(4-fluorophenyl)acetamide are not extensively detailed in the available literature, a plausible fragmentation pathway can be proposed based on the known behavior of similar N-substituted amide compounds under collision-induced dissociation (CID). wvu.edunih.gov

Upon electrospray ionization (ESI) in positive mode, the molecule would be expected to form a protonated molecular ion, [M+H]⁺. The fragmentation of this precursor ion would likely proceed through several key pathways characteristic of N-aryl amides. researchgate.net

One dominant fragmentation route is the cleavage of the amide bond. This can occur through two primary mechanisms:

Cleavage α to the carbonyl group: This would involve the loss of the N-ethyl-N-(4-fluorophenyl)amine moiety as a neutral molecule, leading to the formation of an acetyl cation (CH₃CO⁺).

Cleavage of the N-aryl bond: Fission of the bond between the nitrogen and the fluorophenyl ring could lead to the formation of a fragment corresponding to the [M - C₆H₄F]⁺ ion.

Another significant fragmentation pathway involves the ethyl group attached to the nitrogen. Alpha-cleavage next to the nitrogen atom could result in the loss of a methyl radical (•CH₃) to form a stabilized iminium ion. Alternatively, the loss of ethene (C₂H₄) via a McLafferty-type rearrangement or other rearrangement process is a common pathway for ethyl-substituted amines and amides. nih.gov

The fluorophenyl ring itself can also direct fragmentation. A characteristic loss of a neutral C₂H₄ molecule from the ethyl group can occur. nih.gov Subsequent fragmentation of the resulting ions could lead to the formation of a fluorotropylium cation or related aromatic fragment ions. kobv.de High-resolution mass spectrometry would be essential to differentiate between isobaric ions and confirm the elemental composition of each fragment. nih.govwvu.edu

A summary of plausible fragmentation pathways and the resulting product ions is presented below.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure/Identity of Product Ion |

|---|---|---|---|

| [M+H]⁺ | C₂H₄ (Ethene) | [M+H - 28]⁺ | Ion from loss of ethene from the N-ethyl group |

| [M+H]⁺ | CH₂CO (Ketene) | [M+H - 42]⁺ | Protonated N-ethyl-4-fluoroaniline |

| [M+H]⁺ | C₈H₈FNO (N-ethyl-N-(4-fluorophenyl)amine) | [M+H - 153]⁺ | Acetyl cation (CH₃CO⁺) |

| [M+H - 28]⁺ | CO (Carbon Monoxide) | [M+H - 28 - 28]⁺ | Fragment from subsequent loss of CO |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within a molecule. vscht.cz

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. vscht.cz The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For N-ethyl-N-(4-fluorophenyl)acetamide, the FT-IR spectrum is expected to be dominated by several characteristic peaks.

The most prominent absorption would be the strong, sharp band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group, typically appearing in the region of 1630-1690 cm⁻¹. masterorganicchemistry.com Other key absorptions include the C-N stretching vibration of the amide, aromatic C=C stretching bands from the fluorophenyl ring (around 1600-1450 cm⁻¹), and C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and acetyl groups (below 3000 cm⁻¹). vscht.cz The C-F stretching vibration is expected to produce a strong band in the 1250-1000 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Amide C=O Stretch | 1690 - 1630 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aliphatic C-H Bend | 1470 - 1370 | Variable |

| Amide C-N Stretch | 1400 - 1200 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Information

FT-Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic laser light. researchgate.net While IR absorption is dependent on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. This often results in vibrations that are weak in IR being strong in Raman, and vice versa.

For N-ethyl-N-(4-fluorophenyl)acetamide, the symmetric vibrations of the aromatic ring are expected to produce strong signals in the FT-Raman spectrum. spectrabase.com The C=O stretch, while strong in IR, will also be present but may be of different relative intensity. Aliphatic C-H stretching and bending modes are also readily observed. FT-Raman can be particularly useful for observing vibrations involving the molecular backbone and symmetric stretching modes that are often weak in the IR spectrum. researchgate.net

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Amide C=O Stretch | 1690 - 1630 | Medium |

| Aromatic Ring Breathing/Stretching | 1610 - 1580 | Strong |

| Aromatic Ring In-Plane Bend | 1050 - 1000 | Strong |

Detailed Vibrational Assignments and Normal Coordinate Analysis

A comprehensive understanding of the molecular vibrations is achieved through a normal coordinate analysis (NCA). nist.gov This theoretical method correlates the experimentally observed vibrational frequencies from IR and Raman spectra with specific atomic motions within the molecule. ias.ac.in The analysis involves calculating the vibrational frequencies and their corresponding potential energy distributions (PED), which quantify the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration. ekb.eg

For N-ethyl-N-(4-fluorophenyl)acetamide, NCA would be performed using computational methods such as Density Functional Theory (DFT). researchgate.net The results would allow for unambiguous assignment of complex spectral regions where multiple vibrational modes overlap, such as the fingerprint region (below 1500 cm⁻¹). For instance, modes assigned simply as "C-N stretch" or "C-C stretch" would be shown by PED to be complex mixtures of stretching and bending motions involving the entire acetamide (B32628) framework. ias.ac.in This detailed assignment confirms the molecular structure and provides insight into the intramolecular forces and bonding characteristics. nist.gov

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and torsional angles. eurjchem.com While the specific crystal structure of N-ethyl-N-(4-fluorophenyl)acetamide is not available, detailed analysis of the closely related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, provides significant insight into the expected molecular geometry. nih.goviucr.orgresearchgate.net

The analysis of this analogue reveals that the amide group (N-C=O) is essentially planar. nih.gov A key structural feature is the orientation of this amide plane relative to the fluorophenyl ring. In the analogue, the dihedral angle between the amide group and the fluorinated benzene (B151609) ring is 87.30 (5)°, indicating they are nearly perpendicular to each other. nih.goviucr.org This perpendicular arrangement minimizes steric hindrance between the substituents on the nitrogen and the aromatic ring. The nitrogen atom itself is expected to have a nearly planar geometry, indicative of sp² hybridization due to resonance with the carbonyl group. iucr.org Bond lengths and angles are expected to fall within standard ranges for N-substituted acetamides. nih.gov

| Crystallographic Parameter | Expected Value/Characteristic (based on analogue nih.goviucr.org) |

|---|---|

| Crystal System | Data not available; depends on packing |

| Space Group | Data not available; depends on packing |

| Amide Group Geometry | Nearly planar |

| Dihedral Angle (Amide Plane vs. Phenyl Ring) | Approximately 85-90° |

| Nitrogen Atom Hybridization | Close to sp² (trigonal planar) |

| C=O Bond Length | ~1.23 Å |

| Amide C-N Bond Length | ~1.35 Å |

| Aromatic C-F Bond Length | ~1.36 Å |

Analysis of Dihedral Angles and Torsion Angles in the Amide Moiety and Fluorophenyl Ring

Specific experimental data for the dihedral and torsion angles of N-ethyl-N-(4-fluorophenyl)acetamide are not available in the search results.

Investigation of Intermolecular Packing and Hydrogen Bonding Networks

A detailed investigation of the intermolecular packing and specific hydrogen bonding networks for N-ethyl-N-(4-fluorophenyl)acetamide cannot be conducted as the necessary crystallographic data is not present in the search results. Analysis of related compounds suggests that hydrogen bonding is a feature of the crystal packing in this class of molecules, but the specific patterns are highly dependent on the exact molecular structure. iucr.orgresearchgate.net

Computational and Theoretical Studies on N Ethyl N 4 Fluorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. These calculations are based on the principles of quantum mechanics and can provide detailed information about a molecule's electronic structure and geometry.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used for its accuracy in predicting molecular geometries and electronic properties. For N-ethyl-N-(4-fluorophenyl)acetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable conformation (optimized geometry) of the molecule.

These calculations would reveal key structural parameters. For instance, in the related compound N-(4-fluorophenyl)acetamide, DFT studies have been used to investigate hydrogen bond properties. researchgate.net It is expected that for N-ethyl-N-(4-fluorophenyl)acetamide, the calculations would show a non-planar geometry, with the phenyl ring and the acetamide (B32628) group being twisted relative to each other. The bond lengths and angles would be determined, providing a precise three-dimensional model of the molecule.

Table 1: Representative Optimized Geometrical Parameters for an N-aryl acetamide derivative (calculated via DFT)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-N (amide) | 1.37 |

| C=O | 1.24 |

| N-C (phenyl) | 1.42 |

| C-F | 1.35 |

| C-N-C (angle) | 120.5 |

Note: This table provides typical values for a molecule of this class and is for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions. By analyzing the electron density, NBO can provide a picture of the bonding and lone pairs in a molecule. For N-ethyl-N-(4-fluorophenyl)acetamide, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the carbonyl group's antibonding orbital (n → π* interaction), which is characteristic of amides. nih.gov

This analysis would also quantify the charge distribution across the molecule, highlighting the electronegativity of the oxygen, nitrogen, and fluorine atoms. The stabilization energies associated with various donor-acceptor interactions can be calculated, providing a quantitative measure of the strength of these interactions. nih.govepa.gov

Table 2: Illustrative NBO Analysis Data for an N-aryl acetamide derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=O) | 55.2 |

| LP (O) | σ* (N-C) | 1.8 |

Note: This table provides representative data to illustrate the type of information obtained from an NBO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential, where different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.trjournalirjpac.comresearchgate.net

For N-ethyl-N-(4-fluorophenyl)acetamide, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack or hydrogen bond donation. The area around the amide hydrogen (if present in a related primary or secondary amide) and the aromatic hydrogens would show positive potential, indicating their susceptibility to nucleophilic attack. The fluorine atom would also contribute to the electrostatic potential distribution.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. journalirjpac.comresearchgate.netnih.govsemanticscholar.org

For N-ethyl-N-(4-fluorophenyl)acetamide, the HOMO is likely to be localized on the fluorophenyl ring and the nitrogen atom, while the LUMO is expected to be centered on the acetamide group, particularly the carbonyl carbon. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar molecules can provide the energies of these orbitals and the resulting energy gap. dergipark.org.trjournalirjpac.comresearchgate.netresearchgate.net

Table 3: Representative HOMO-LUMO Energies and Related Parameters for an N-aryl acetamide derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

Note: These values are illustrative and represent typical data for a molecule in this class.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility and dynamics of a molecule. For a flexible molecule like N-ethyl-N-(4-fluorophenyl)acetamide, which has several rotatable bonds, MD simulations can explore the potential energy surface and identify the most stable conformations and the energy barriers between them.

By simulating the molecule's motion, one can generate a conformational landscape, which is a map of the different shapes the molecule can adopt and their relative energies. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The simulations would likely reveal the preferred orientations of the ethyl and fluorophenyl groups relative to the acetamide plane.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. It is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is a 3D surface that encloses a molecule in a crystal, and it is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. iucr.orgnih.gov

For a molecule like N-ethyl-N-(4-fluorophenyl)acetamide, Hirshfeld analysis of its crystal structure would reveal the nature and extent of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the closely related compound N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, Hirshfeld analysis has been used to quantify the various intermolecular contacts, which are dominated by hydrogen atoms. iucr.orgnih.gov It is expected that for N-ethyl-N-(4-fluorophenyl)acetamide, the analysis would show significant contributions from H···H, C···H, O···H, and F···H contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. iucr.orgnih.govnih.govresearchgate.net

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a related N-(4-fluorophenyl)acetamide derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 18.5 |

| O···H/H···O | 15.8 |

| F···H/H···F | 9.7 |

Note: This table presents typical data for a similar molecule and is for illustrative purposes.

Mechanistic Investigations of Chemical Reactions Involving N Ethyl N 4 Fluorophenyl Acetamide

Reaction Pathway Elucidation in Synthesis

The primary synthetic route to N-ethyl-N-(4-fluorophenyl)acetamide is through the N-acetylation of its precursor, N-ethyl-4-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.

The process begins with the synthesis of the N-ethyl-4-fluoroaniline intermediate. This can be achieved by the reductive amination of 4-fluoroaniline (B128567) with acetaldehyde (B116499) or the direct N-alkylation of 4-fluoroaniline with an ethyl halide. The 4-fluoroaniline itself is typically prepared via the hydrogenation of 4-fluoronitrobenzene. wikipedia.org

Once the N-ethyl-4-fluoroaniline is obtained, the acetylation step proceeds. Common acetylating agents for this transformation include acetyl chloride and acetic anhydride.

Mechanism with Acetyl Chloride: The reaction mechanism involves the lone pair of electrons on the nitrogen atom of N-ethyl-4-fluoroaniline acting as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, often facilitated by a mild base like pyridine (B92270) or triethylamine (B128534), neutralizes the resulting positively charged nitrogen, yielding the final product, N-ethyl-N-(4-fluorophenyl)acetamide.

| Step | Description | Reactants | Intermediate/Product |

| 1 | Nucleophilic Attack | N-ethyl-4-fluoroaniline, Acetyl Chloride | Tetrahedral Intermediate |

| 2 | Elimination | Tetrahedral Intermediate | Iminium ion, Chloride ion |

| 3 | Deprotonation | Iminium ion, Base (e.g., Pyridine) | N-ethyl-N-(4-fluorophenyl)acetamide |

Oxidation Reactions of Peripheral Groups

The N-ethyl-N-(4-fluorophenyl)acetamide molecule has several sites susceptible to oxidation, although the amide group itself is relatively stable. Oxidation reactions would likely target the peripheral ethyl and fluorophenyl groups.

Oxidation of the Ethyl Group: Under strong oxidizing conditions, the ethyl group could undergo hydroxylation at the carbon adjacent to the nitrogen, or more aggressively, be oxidized to an acetyl group, transforming the molecule into a diacetamide (B36884) derivative. However, such reactions are not common and would require specific and powerful oxidizing agents.

Oxidation of the Aromatic Ring: The fluorophenyl ring is generally resistant to oxidation. The N-acetyl group is an activating, ortho-para directing group, which could make the ring more susceptible to oxidative degradation under harsh conditions, but selective oxidation is challenging.

Oxidation of the Nitrogen Atom: Direct oxidation of the amide nitrogen to an N-oxide is generally not favored for neutral amide compounds. rsc.org The electron-withdrawing nature of the adjacent carbonyl group reduces the nucleophilicity of the nitrogen atom, making it less susceptible to electrophilic attack by oxidizing agents. rsc.org

Reduction Reactions and Functional Group Transformations

The most significant reduction reaction involving N-ethyl-N-(4-fluorophenyl)acetamide is the reduction of the amide functional group itself.

Amide Reduction: Amides are one of the least reactive carboxylic acid derivatives and require potent reducing agents for reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the amide's carbonyl carbon. The resulting tetrahedral intermediate is stabilized by the aluminum. A subsequent elimination of an oxygen-aluminum complex, followed by another hydride attack, leads to the final product. This reaction effectively converts the acetamide (B32628) group into an ethylamino group, transforming N-ethyl-N-(4-fluorophenyl)acetamide into N,N-diethyl-4-fluoroaniline .

Reduction of Other Functional Groups: In derivatives of N-ethyl-N-(4-fluorophenyl)acetamide, other functional groups can be selectively reduced. For instance, if a nitro group were present on the aromatic ring (e.g., N-ethyl-N-(4-fluoro-3-nitrophenyl)acetamide), it could be selectively reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation, without affecting the amide linkage.

Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

The fluorine atom on the phenyl ring of N-ethyl-N-(4-fluorophenyl)acetamide can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. The fluorine atom is an effective leaving group, and the aromatic ring is activated towards this type of reaction by the electron-withdrawing nature of the carbonyl group within the acetamide substituent, although this effect is modest.

The reaction proceeds via a two-step mechanism:

Addition of the Nucleophile: A strong nucleophile (e.g., methoxide, CH₃O⁻; or ammonia, NH₃) attacks the carbon atom bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (fluoride ion, F⁻) is eliminated.

The N-ethylacetamide group is an ortho, para-director. Since the fluorine is in the para position, substitution occurs at that site. This reaction allows for the introduction of a variety of functional groups in place of the fluorine, significantly increasing the molecular diversity achievable from this scaffold.

| Nucleophile | Product of SₙAr Reaction |

| Sodium Methoxide (NaOCH₃) | N-ethyl-N-(4-methoxyphenyl)acetamide |

| Ammonia (NH₃) | N-ethyl-N-(4-aminophenyl)acetamide |

| Sodium Azide (NaN₃) | N-ethyl-N-(4-azidophenyl)acetamide |

Hydrolysis and Degradation Mechanisms of the Acetamide Linkage

The amide bond in N-ethyl-N-(4-fluorophenyl)acetamide is robust but can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. byjus.comuregina.ca This process degrades the molecule into N-ethyl-4-fluoroaniline and acetic acid (or its corresponding salt).

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺), which makes the carbonyl carbon significantly more electrophilic. khanacademy.orgpatsnap.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Following a proton transfer from the oxygen to the nitrogen, the C-N bond cleaves, releasing N-ethyl-4-fluoroaniline. The other product, protonated acetic acid, is then deprotonated by water to yield acetic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. chemistrysteps.com This is typically the rate-determining step. The intermediate then collapses, expelling the N-ethyl-4-fluoroaniline anion (a poor leaving group), which immediately deprotonates the newly formed carboxylic acid (acetic acid). youtube.com This final, irreversible acid-base reaction drives the equilibrium towards the products, resulting in the formation of a carboxylate salt and N-ethyl-4-fluoroaniline. chemistrysteps.comyoutube.com An acidic workup is required to protonate the carboxylate and obtain acetic acid.

Applications of N Ethyl N 4 Fluorophenyl Acetamide in Advanced Chemical Synthesis

Role as Synthetic Intermediates in the Preparation of Complex Organic Molecules

N-substituted phenylacetamides are widely recognized as crucial intermediates in the synthesis of agrochemical, pharmaceutical, and other biologically active compounds. researchgate.netnih.govresearchgate.net The N-ethyl-N-(4-fluorophenyl)acetamide scaffold can be elaborated through various chemical transformations to create intricate organic molecules.

The synthesis of related structures, such as N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, highlights the utility of N-substituted 4-fluoroanilines as starting materials. nih.gov In a typical synthetic sequence, 4-fluoro-N-isopropylaniline is reacted with 2-(methylthio)acetyl chloride, followed by an oxidation step using an agent like meta-chloroperbenzoic acid (m-CPBA) to yield the final sulfonylacetamide. nih.gov This demonstrates how the core N-(4-fluorophenyl)acetamide structure can be assembled and then further functionalized.

Another significant application is in the synthesis of precursors for isoquinoline (B145761) alkaloids containing fluorine. nih.govresearchgate.netiucr.org For instance, the related compound N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide has been synthesized as a key intermediate for this class of complex molecules. nih.govresearchgate.netiucr.org The preparation involves reacting the appropriate starting materials, followed by oxidation to create a sulfonyl group, yielding a precursor ready for cyclization into the isoquinoline system. iucr.org These examples underscore the role of N-arylacetamides as foundational components for building larger, more complex molecular frameworks.

Table 1: Synthesis of a Related N-(4-fluorophenyl)acetamide Intermediate

| Starting Material | Reagent 1 | Reagent 2 | Product |

|---|---|---|---|

| 4-fluoro-N-isopropylaniline | 2-(methylthio)acetyl chloride / Triethylamine (B128534) | m-CPBA | N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide |

Data sourced from a study on the synthesis and crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. nih.gov

Precursors for the Synthesis of Heterocyclic Scaffolds

The N-phenylacetamide motif is a powerful precursor for the construction of various heterocyclic ring systems, which are ubiquitous in medicinal chemistry. The reactivity of the acetamide (B32628) group and the potential for functionalization on the aromatic ring allow for diverse cyclization strategies.

One prominent example is the synthesis of thiazole (B1198619) derivatives. A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized by first preparing 4-amino-N-phenylacetamide intermediates. nih.gov These intermediates were then converted to thioureas, which, upon condensation with α-halocarbonyl compounds (like α-bromophenylethanone), yielded the target N-phenylacetamides bearing a thiazole ring. nih.gov This multi-step synthesis showcases how the acetamide scaffold directs the formation of the heterocyclic system.

Furthermore, chloroacetamide derivatives, such as N-(4-acetylphenyl)-2-chloroacetamide, are employed as versatile precursors for a range of heterocyclic structures. researchgate.net By reacting this chloroacetamide with various nucleophiles like 2-mercaptobenzothiazole, a sulfide (B99878) intermediate is formed. This intermediate can then undergo condensation and cyclization reactions to generate complex scaffolds such as benzothiazoles, pyrazoles, and thiazolin-4-ones. researchgate.net The N-ethyl-N-(4-fluorophenyl)acetamide structure is similarly amenable to such transformations, serving as a starting point for novel heterocyclic compounds, including potential fentanyl analogues which often contain a piperidine (B6355638) ring. wikipedia.org

Table 2: Examples of Heterocyclic Scaffolds Derived from Phenylacetamide Precursors

| Phenylacetamide Precursor Type | Reactant | Resulting Heterocycle |

|---|---|---|

| N-Aryl-thiourea Acetamide | α-Bromophenylethanone | Thiazole |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole | Benzothiazole |

| N-(4-acetylphenyl)-2-chloroacetamide | Phenylhydrazine | Pyrazole |

| N-(4-acetylphenyl)-2-chloroacetamide | Ethyl bromoacetate (B1195939) (post-thiosemicarbazone formation) | Thiazolin-4-one |

This table is based on synthetic strategies for creating heterocyclic systems from functionalized acetamides. nih.govresearchgate.net

Derivatization Strategies for Exploration of Structure-Activity Relationships in Medicinal Chemistry

Derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The N-ethyl-N-(4-fluorophenyl)acetamide scaffold provides multiple points for chemical modification to explore structure-activity relationships (SAR).

In one study, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated as potential anticancer agents. nih.govnih.gov By introducing different substituents, such as nitro and methoxy (B1213986) groups, onto the N-phenyl ring, researchers were able to probe the effects of these changes on cytotoxicity against various cancer cell lines. nih.govnih.gov The results indicated that compounds bearing an electron-withdrawing nitro moiety had a more potent cytotoxic effect than those with an electron-donating methoxy group, establishing a clear SAR for that series. nih.govnih.gov

The strategic modification of the terminal nitrogen in related structures has also been shown to significantly impact biological activity. In a series of dopamine (B1211576) transporter (DAT) inhibitors, functionalizing a terminal nitrogen atom with different groups affected the compound's affinity, selectivity, and metabolic stability. nih.gov Similarly, the N-ethyl group of N-ethyl-N-(4-fluorophenyl)acetamide can be replaced with other alkyl or functionalized chains to fine-tune its interaction with a biological target. The fluorine atom on the phenyl ring is also a critical feature, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. mdpi.com

Table 3: SAR of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents

| Compound Substituent (on N-phenyl ring) | Activity against PC3 Cell Line (IC50) |

|---|---|

| 3-nitro (Compound 2b) | 52 µM |

| 4-nitro (Compound 2c) | 80 µM |

| Imatinib (Reference Drug) | 40 µM |

Data from an in-vitro cytotoxicity evaluation of synthesized phenylacetamide derivatives. nih.govnih.gov

Chiral Synthesis and Resolution of Enantiomers

Chirality is a critical aspect of drug design, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. The N-ethyl-N-(4-fluorophenyl)acetamide structure can be a component of chiral molecules, necessitating methods for asymmetric synthesis or the resolution of racemic mixtures.

While specific examples for the chiral synthesis of N-ethyl-N-(4-fluorophenyl)acetamide itself are not detailed, related synthetic strategies are well-established. For instance, chiral N-(1-phenylethyl)acetamide derivatives have been prepared using the Leuckart synthetic pathway, which utilizes a chiral amine (1-phenylethylamine) as a starting material to introduce a stereocenter into the molecule. researchgate.net This approach could be adapted to produce enantiomerically pure versions of N-ethyl-N-(4-fluorophenyl)acetamide derivatives if a chiral center is introduced into the N-ethyl group or elsewhere in the molecule.

Q & A

Q. What are the established synthetic routes for N-ethyl-N-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?

The synthesis of N-ethyl-N-(4-fluorophenyl)acetamide typically involves condensation reactions. For example, analogous compounds like 2-chloro-N-(4-fluorophenyl)acetamide are synthesized by reacting substituted anilines with chloroacetyl chloride under controlled conditions (e.g., 60°C, 2 hours) . Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature. Characterization via TLC and spectroscopic methods (NMR, IR) is critical to confirm purity and structure .

Q. How is the molecular structure of this compound validated, and what intermolecular interactions stabilize its crystal lattice?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For related acetamide derivatives, intramolecular C–H···O hydrogen bonds form six-membered rings, while intermolecular N–H···O bonds create infinite chains along crystallographic axes . These interactions are critical for packing stability and can influence physicochemical properties like solubility.

Q. What analytical techniques are recommended for purity assessment and functional group identification?

- Chromatography : TLC for reaction monitoring .

- Spectroscopy :

- NMR (¹H/¹³C) to confirm ethyl and fluorophenyl substituents.

- IR for amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

Advanced Research Questions

Q. How does the substitution pattern (e.g., ethyl vs. methyl groups) impact biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

SAR studies on analogous T-type Ca²⁺ channel inhibitors reveal that the amide position and alkyl/aryl substitutions significantly modulate activity . For example, bulkier substituents like isopropyl reduce potency compared to ethyl groups due to steric hindrance . Contradictions may arise when comparing in vitro vs. in vivo models, necessitating multi-scale docking studies to resolve .

Q. What computational tools are effective for predicting binding affinities or conformational dynamics of this compound?

- Molecular docking : UCSF Chimera enables exploratory analysis of ligand-receptor interactions, particularly for Ca²⁺ channels or enzyme targets .

- Dynamics simulations : Tools like GROMACS can model intramolecular hydrogen bonding and solvent interactions .

- QM/MM calculations : To assess electronic effects of the fluorine substituent on amide reactivity .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) or crystallographic parameters?

- Data validation : Cross-reference with databases like NIST Chemistry WebBook for standard NMR/IR peaks .

- Crystallographic refinement : Use software suites (e.g., SHELX) to resolve ambiguities in hydrogen bonding networks .

- Collaborative tools : UCSF Chimera’s Collaboratory extension allows real-time data sharing among researchers to troubleshoot inconsistencies .

Q. What role does the fluorine atom play in modulating the compound’s bioavailability or metabolic stability?

Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation. In anthraquinone derivatives, fluorophenyl groups improve membrane permeability via lipophilic interactions . However, fluorine can also introduce torsional strain, affecting conformational flexibility in vivo .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Polar aprotic solvents (e.g., DMSO) may stabilize the amide bond by reducing hydrolysis, while elevated temperatures accelerate degradation. Stability studies under varying conditions (pH, light exposure) are recommended, with HPLC monitoring for decomposition products .

Methodological Considerations

Q. What strategies optimize regioselectivity in N-alkylation reactions for asymmetric acetamide derivatives?

Q. How can researchers design controlled experiments to isolate the effects of substituents on pharmacological activity?

- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., ethyl → propyl, fluorine → chlorine).

- In vitro assays : Use patch-clamp electrophysiology for T-type Ca²⁺ channel inhibition studies .

- Statistical modeling : Multivariate analysis (PCA or PLS) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.